Propisochlor

Description

Overview of Chloroacetamide Herbicides in Agricultural Systems

Chloroacetamide herbicides are a major class of chemicals used globally for weed control in a wide array of important crops. researchgate.netnih.gov These herbicides are primarily used for pre-emergence or early post-emergence application to manage annual grasses and some broadleaf weeds. researchgate.net Their mechanism of action involves the inhibition of very-long-chain fatty acid (VLCFA) synthesis in susceptible plants. researchgate.netherts.ac.uk This disruption of lipid biosynthesis ultimately interferes with cell division and growth, preventing weed germination and emergence. herts.ac.ukyoutube.com

Commonly used chloroacetamide herbicides include acetochlor (B104951), alachlor (B1666766), butachlor (B1668075), and metolachlor (B1676510). researchgate.net They are particularly vital in the production of major crops such as corn, soybeans, cotton, and rice. researchgate.net The effectiveness of these herbicides can be influenced by soil management systems, with studies showing greater efficacy in conventional tillage compared to no-tillage systems. awsjournal.org The widespread and prolonged use of this herbicide class has led to the evolution of herbicide resistance in some weed species, necessitating diverse weed management strategies. researchgate.net

Historical Context and Development of Propisochlor as a Selective Herbicide

The development of synthetic herbicides began to accelerate in the 1940s, revolutionizing weed management in agriculture. awsjournal.org Chloroacetamides like alachlor and metolachlor were adopted as pre-emergence (PRE) herbicides for grass control in the 1970s and 1980s. awsjournal.org this compound (2-chloro-N-(2-ethyl-6-methylphenyl)-N-[(propan-2-yloxy)methyl]acetamide) was developed within this context as a selective, pre-emergence chloroacetamide herbicide. herts.ac.ukbcpcpesticidecompendium.orgnih.gov While there is no specific ISO common name for the substance, "this compound" is the approved name in China. bcpcpesticidecompendium.org Its synthesis can be achieved from a 2-ethyl-6-methylaniline (B166961) precursor. benthamdirect.com The process involves steps of imine synthesis, acid amide synthesis, and finally the synthesis of this compound. google.com It was introduced to provide effective control of annual grasses and certain broadleaf weeds in various agricultural settings. youtube.com

Current Agricultural Applications and Global Usage Patterns of this compound

This compound is primarily utilized for the pre-emergence control of weeds in several key crops. Its application is most prominent in the cultivation of soybeans, corn, and rice. youtube.com It is effective against a range of problematic weeds, including barnyard grass, foxtails, crabgrass, pigweed, and waterhemp. youtube.com For optimal results, this compound must be applied to the soil before weed seeds germinate and emerge. youtube.com

Globally, the use of pesticides has increased significantly since 1990. boell.org In 2020, total pesticide use in agriculture was 2.7 million tonnes of active ingredients. fao.org Herbicides account for the largest portion of this usage. boell.orgunwaha.ac.id The Americas represent a major market for pesticides, importing 1.1 million tonnes in 2020. fao.org While this compound is used in countries like Russia and is approved in China, it is not approved for use in the European Union. herts.ac.ukbcpcpesticidecompendium.orgnih.gov

Below is an interactive table detailing the primary applications of this compound.

| Crop | Primary Use | Commonly Controlled Weeds |

| Soybeans | Pre-emergence Weed Control | Annual grasses, certain broadleaf weeds |

| Corn | Pre-emergence Weed Control | Barnyard grass, Foxtails, Crabgrass |

| Rice | Pre-emergence Weed Control | Pigweed, Waterhemp |

Enantiomeric Considerations of this compound: R- and S-Isomers and Their Significance

This compound is a chiral molecule, meaning it exists as two non-superimposable mirror images called enantiomers. herts.ac.ukmichberk.com These enantiomers are designated as the R-isomer and the S-isomer based on the spatial arrangement of their atoms, following the Cahn-Ingold-Prelog priority rules. libretexts.orgmasterorganicchemistry.comlibretexts.org Although enantiomers have nearly identical physical and chemical properties, they can exhibit significant differences in their biological activity. michberk.com

In the case of this compound, the herbicidal activity is primarily associated with one of the enantiomers. Research has shown that the R-enantiomer of this compound exhibits the strongest herbicidal activity against target weeds. herts.ac.uknih.gov Conversely, the S-enantiomer is largely inactive as a herbicide. nih.gov Studies on other chiral amide herbicides have shown similar results, where the R-enantiomer provides the desired weed control. nih.gov

The table below summarizes the characteristics of this compound's enantiomers.

| Isomer | Designation | Herbicidal Activity | Significance |

| R-Isomer | Rectus (Right) | High | Primarily responsible for weed control |

| S-Isomer | Sinister (Left) | Low/Inactive | Contributes to chemical load without herbicidal benefit |

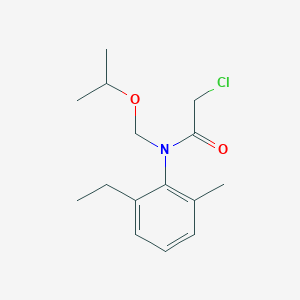

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-chloro-N-(2-ethyl-6-methylphenyl)-N-(propan-2-yloxymethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22ClNO2/c1-5-13-8-6-7-12(4)15(13)17(14(18)9-16)10-19-11(2)3/h6-8,11H,5,9-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZNDFYDURHAESM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1N(COC(C)C)C(=O)CCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2058205 | |

| Record name | Propisochlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86763-47-5 | |

| Record name | Propisochlor | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86763-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propisochlor [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086763475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propisochlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROPISOCHLOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88248R3YQC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Fate and Behavior of Propisochlor

Transport and Distribution in Environmental Compartments

Propisochlor's movement and distribution in the environment are governed by processes such as sorption, leaching, and volatilization.

Soil Mobility and Retention Mechanisms

This compound, being a non-ionic herbicide, is more readily retained within the organic fractions of soil researchgate.netresearchgate.nettandfonline.com. The retention of organic compounds in soil is dependent on both the specific chemical properties of the compound and the characteristics of the soil itself oregonstate.edu. Studies have shown that the solid-state organic fraction is a primary factor influencing the sorption of pesticides, with clay mineral content also contributing significantly to this process nih.govresearchgate.net.

The sorption capacity and energy of this compound are directly related to the organic matter content of the soil researchgate.net. Organic matter enhances the specific surface area and cation exchange capacity of soil, thereby providing more adsorption sites for the herbicide international-agrophysics.org. While the solid-state organic fraction is a major determinant, the influence of dissolved organic carbon and the ionic strength of the soil solution on the sorption and transport characteristics of pesticides like this compound appears to be minimal across various concentration ranges nih.govresearchgate.net.

Research on this compound adsorption on different soil types has revealed two-step adsorption isotherms that cannot be adequately described by conventional Freundlich or Langmuir equations researchgate.netnih.gov. This suggests a more intricate adsorption mechanism, potentially involving the formation of associates of hydrophobic solute molecules researchgate.net.

This compound generally exhibits a low potential for groundwater contamination researchgate.netresearchgate.nettandfonline.com. This is a positive attribute for weed seed bank control and ecosystem protection researchgate.net. The likelihood of pesticides being carried by water through coarse-textured soil to reach and contaminate groundwater is higher compared to clay-textured soils. Clay soils, with their higher water retention and adsorption capacity, tend to slow down the downward movement of chemicals, promoting degradation and adsorption to soil particles, thereby reducing groundwater contamination risks pesticidestewardship.org.

The organic matter content of the soil and its clay content are critical factors influencing leaching potential nih.govmdpi.com. Soils with extremely low organic matter content (e.g., ≤ 0.1 percent) are considered more vulnerable to pesticide contamination fao.org. Furthermore, the depth to the water table plays a protective role; a greater depth offers more protection to groundwater from contamination pesticidestewardship.org.

Agricultural practices significantly impact the transposition and environmental behavior of this compound in soil researchgate.netresearchgate.nettandfonline.com. The presence of straw mulch in cropping systems has been shown to reduce herbicide leaching. For instance, studies have demonstrated a decrease in this compound leaching from 1.8% in soil without straw to 0.7–0.5% when sugarcane and soybean straw were present researchgate.netresearchgate.nettandfonline.com.

The movement of pesticides from agricultural fields into surface waters is also influenced by various factors, including topography, climate, agricultural practices, and the chemical and environmental properties of the pesticides unir.net.

Table 1: Influence of Straw Mulch on this compound Leaching

| Straw Presence | Leaching Percentage (%) | Source |

| Without Straw | 1.8 | researchgate.netresearchgate.nettandfonline.com |

| With Sugarcane Straw | 0.7 | researchgate.netresearchgate.nettandfonline.com |

| With Soybean Straw | 0.5 | researchgate.netresearchgate.nettandfonline.com |

Table 2: this compound Retention in Soil Profile with Straw Mulch

| Condition | 14C-Propisochlor Retained in Soil Profile (%) | Source |

| With Straw | 18.2–39.4 | researchgate.netresearchgate.nettandfonline.com |

Aquatic System Contamination and Movement in Water Bodies

This compound can enter aquatic systems through agricultural activities researchgate.netresearchgate.net. Residual amounts of this compound have been detected in water bodies, with reported concentrations of 53 µg/L researchgate.net. While pesticides can be transported to surface waters via runoff, a field study indicated that this compound, unlike atrazine (B1667683) and acetochlor (B104951), was not detected in stream water, suggesting a comparatively lower potential for runoff into streams researchgate.net.

Photolysis is identified as a significant abiotic degradation pathway for chloroacetanilide herbicides, including this compound, in aqueous environments tandfonline.comresearchgate.net. The rate of photolysis for this compound in water is dependent on the average energy of the absorbed photons tandfonline.com. Photodegradation is influenced by pH, with accelerated degradation observed in alkaline solutions and slower rates in acidic mediums tandfonline.comresearchgate.net. The presence of dissolved oxygen can also promote photolysis, although there exists an optimum concentration for this effect researchgate.net. Furthermore, the initial concentration of this compound is negatively correlated with its photolysis rate tandfonline.comresearchgate.net. The contamination of water resources by pesticides poses a considerable threat to water safety and aquatic organisms researchgate.netebsco.com.

Volatilization Potential from Environmental Matrices

This compound typically exhibits low volatility cymitquimica.com. Volatilization is the process by which solid or liquid pesticides transform into a gaseous phase and subsequently transfer to the atmosphere uhasselt.be. Once airborne, pesticides can undergo long-range transport, potentially spreading contamination over broader areas uhasselt.beiupac.org.

The presence of pesticides in the air or precipitation can result from spray drift during application, post-application volatilization, and the suspension of particulate matter from wind erosion of treated soil iupac.org. Fugacity models are employed to predict the likely concentrations of pesticides in various environmental compartments, including the atmosphere iupac.orgamazonaws.com. Vapour drift, which is the movement of pesticide vapors from the application site, is more likely to occur after the application has been completed rather than during the application itself gov.nl.ca.

Degradation Pathways and Kinetics

This compound exhibits susceptibility to degradation through both hydrolytic and photolytic pathways, with the kinetics of these processes being influenced by various environmental factors.

Hydrolytic Stability and Degradation in Aqueous Solutions

This compound demonstrates hydrolytic susceptibility in aqueous solutions, with its degradation rates following first-order kinetics. While degradation in buffer solutions is generally negligible, the compound shows reactivity under extreme acidic and basic conditions. researchgate.net Specifically, degradation is accelerated in alkaline solutions. researchgate.netresearchgate.nettandfonline.comtandfonline.com

The pH of the reaction medium significantly influences the hydrolytic stability of this compound. The changes in acidity and alkalinity of the reaction medium evidently influence the photoreaction rate, with degradation being accelerated in alkaline solutions. researchgate.nettandfonline.comtandfonline.com In various pH media, the photolysis of this compound follows first-order kinetics. researchgate.nettandfonline.comtandfonline.comnih.gov

While the general trend indicates increased degradation in alkaline conditions, specific numerical hydrolysis rate constants for this compound across a range of pH values were not detailed in the provided literature.

Photodegradation Processes in Water Media

Photodegradation is a significant pathway for this compound's environmental dissipation in water, with its kinetics generally adhering to first-order models. researchgate.netresearchgate.nettandfonline.comtandfonline.comnih.govnih.govresearchgate.netresearchgate.net The photolysis behavior of this compound in water media has been extensively investigated, considering factors such as light sources, initial concentration, pH value, dissolved oxygen levels, and salinity. researchgate.netresearchgate.nettandfonline.comtandfonline.comnih.govresearchgate.netresearchgate.net During photodegradation, the benzene (B151609) ring of this compound typically remains intact, and the amido link is relatively stable, while dechlorination is prone to occur. researchgate.netresearchgate.nettandfonline.comnih.gov Alpha-hydrogen at the substituent of the benzene ring is also active in the degradation process. researchgate.nettandfonline.comnih.gov

The type of light source significantly impacts the rate of this compound photodegradation. Studies have shown that the photolysis rate under irradiation from a high-pressure mercury lamp is considerably faster than under solar light, which in turn is faster than in darkness. researchgate.netresearchgate.net This difference is attributed to the mercury lamp emitting light at shorter wavelengths and possessing higher light energy compared to solar light. researchgate.netresearchgate.net this compound absorbs less light with wavelengths greater than 260 nm but exhibits stronger absorption in the far-ultraviolet region, with its largest absorption peak at 192.2 nm. researchgate.net Consequently, the higher energy and shorter wavelengths of mercury lamps lead to more efficient photolysis. researchgate.net

The following table summarizes the photodegradation rates under different light sources:

| Light Source | Degradation Rate (after 1 hour) | Reference |

| High-pressure Mercury Lamp | 80.9% | nih.govresearchgate.net |

| Solar Light | 5.5% | nih.gov |

| Darkness | Negligible | researchgate.netresearchgate.net |

A negative correlation exists between the initial concentration of this compound and its photodegradation rate. researchgate.netresearchgate.nettandfonline.comnih.govresearchgate.net This means that as the initial concentration of the herbicide increases, the rate of photolysis decreases within the same reaction time. researchgate.net Conversely, a smaller initial concentration leads to a shorter time required to achieve a high percentage of photodegradation (e.g., 90%). researchgate.net

The presence of dissolved oxygen (DO) can promote the photolysis of this compound, and there exists an optimum concentration of DO for this effect. researchgate.netresearchgate.nettandfonline.comtandfonline.comnih.govresearchgate.net However, increasing the DO level beyond this optimum can weaken the promotion or even have an adverse effect on the degradation rate. researchgate.netresearchgate.nettandfonline.comtandfonline.comnih.govresearchgate.net In the presence of dissolved oxygen, the photodegradation of this compound follows a first-order kinetics equation. researchgate.netresearchgate.nettandfonline.comnih.gov

Salinity, specifically the addition of salt ions like Ca²⁺ and Mg²⁺, also influences this compound photolysis by altering the ionic strength and solvent polarity of the aqueous medium. researchgate.netresearchgate.nettandfonline.comtandfonline.comnih.govresearchgate.netresearchgate.net At low salt concentrations, increasing the concentration of these ions can accelerate the photolysis process by increasing ionic strength and inducing polarization of this compound molecules. tandfonline.comresearchgate.netresearchgate.net However, beyond a certain concentration range, an elevated cation level may inhibit photodegradation. researchgate.net The photolysis in salty mediums has been observed to follow a first-order rate law. researchgate.net

Identification of Photodegradation Products and Proposed Pathways

Photodegradation is a significant pathway for this compound dissipation in aquatic environments. Studies indicate that the photodegradation of this compound follows first-order kinetics and is accelerated under alkaline conditions. The presence of dissolved oxygen and surfactant micelles can also promote the photolysis rate. Conversely, acidic conditions can inhibit the photodegradation process due to hydrogen bonding between this compound molecules and water. The initial concentration of this compound is negatively correlated with its photodegradation rate. Furthermore, the presence of salt ions like Ca²⁺ and Mg²⁺ can influence photolysis by altering ionic strength and solvent polarity.

Photoproducts of this compound vary depending on the light source. Under solar light, typically one photoproduct is observed, whereas exposure to a mercury lamp yields a greater variety of products, including those formed under solar light. Hypothetical degradation pathways suggest that the photodecomposition of this compound primarily involves dechlorination and hydroxylation. The benzene ring and the amido link within the this compound molecule tend to remain stable under irradiation, while dechlorination is a more prone reaction. The alpha-hydrogen at the substituent of the benzene ring is also considered active in these processes.

Table 1: Factors Influencing this compound Photodegradation

| Factor | Effect on Photodegradation Rate | Reference |

| Alkaline pH | Accelerated | |

| Dissolved Oxygen | Promoted (optimum concentration) | |

| Surfactant Micelles | Accelerated | |

| Acidic pH | Inhibited | |

| Initial Concentration | Negatively correlated | |

| Salt Ions (Ca²⁺, Mg²⁺) | Influenced by ionic strength/polarity |

Microbial Degradation in Soil and Water

Microbial degradation is a primary mechanism for the decomposition of this compound in natural environments such as agricultural soils and water bodies. The persistence of this compound in soil can vary, with reported half-lives ranging from 1.9 to 5.25 days depending on the specific location and environmental conditions. In water, half-lives have been observed between 0.56 and 1.5 days. The application of this compound can potentially disrupt soil microbial communities. Both bacteria and fungi are key microorganisms involved in the degradation of pesticides in soils.

Table 2: this compound Half-Lives in Environmental Matrices

| Matrix | Location/Conditions | Half-Life (days) | Reference |

| Soil | Hunan | 2.3 | |

| Soil | Anhui | 1.9 | |

| Soil | Guangxi | 3.1 | |

| Soil | Beijing | 5.25 | |

| Soil | Fujian | 5.12 | |

| Water | Hunan | 1.5 | |

| Water | Anhui | 1.0 | |

| Water | Guangxi | 1.0 | |

| Water | Beijing | 0.56 | |

| Water | Fujian | 0.62 |

Aerobic Microbial Degradation Mechanisms

Under aerobic conditions, this compound is metabolized by bacterial enzymes primarily through N-dealkoxymethylation and O-dealkylation. A notable enzymatic mechanism involves Cytochrome P450 Oxygenase activity. Rhodococcus sp. B2, isolated from rice fields, utilizes a P450 family oxygenase encoded by the EthABCD gene cluster to catalyze the N-dealkoxymethylation of this compound, leading to the formation of N-hydroxyethyl derivatives. This enzyme system also degrades other chloroacetamide herbicides like alachlor (B1666766), acetochlor, and butachlor (B1668075) but shows no activity towards metolachlor (B1676510). Optimal conditions for the activity of EthABDB2 from Rhodococcus sp. B2 are reported at 30 °C and pH 7.5.

Generally, aerobic degradation pathways for chloroacetamide herbicides, including this compound, are initiated by N/C-dealkylation reactions, followed by hydroxylation of the aromatic ring and subsequent ring cleavage processes. Dealkylation is a main pathway for aerobic strains. Key enzymes involved in these catabolic pathways include amidase, hydrolase, reductase, ferredoxin, and cytochrome P450 oxygenase.

Anaerobic Microbial Degradation Pathways and Kinetics

Anaerobic microbial degradation of chloroacetamide herbicides, including this compound, often follows pseudo-first-order kinetics. The degradation rates are significantly influenced by the length of the N-alkoxyalkyl groups, with shorter groups generally leading to higher degradation rates. In studies using acclimated sludge, this compound degradation efficiency was observed to be lower than that of alachlor and acetochlor, but higher than butachlor, pretilachlor (B132322), and metolachlor.

Table 3: Relative Anaerobic Degradation Efficiency of Chloroacetamide Herbicides by Acclimated Sludge

| Herbicide | Relative Degradation Efficiency | Reference |

| Alachlor | Highest | |

| Acetochlor | High | |

| This compound | Moderate | |

| Butachlor | Lower | |

| Pretilachlor | Low | |

| Metolachlor | Lowest |

During anaerobic degradation of this compound, various metabolites indicating both reductive and oxidative biological mechanisms have been identified, particularly in the presence of alginite. A dehydrochlorinated derivative has been identified as a new metabolite in these processes. While specific anaerobic metabolites for this compound are less extensively detailed in available literature, studies on closely related chloroacetamide herbicides like acetochlor have identified several anaerobic metabolites. These include 2-ethyl-6-methyl-N-(ethoxymethyl)-acetanilide (EMEMA), N-(2-methyl-6-ethylphenyl)-acetamide (MEPA), N-2-ethylphenyl acetamide, N-2-ethylphenyl formamide, and 2-ethyl-N-carboxyl aniline. Dechlorination is frequently reported as an initial reaction in the anaerobic degradation of chloroacetamide herbicides.

Several bacterial strains have demonstrated the ability to anaerobically degrade this compound and other chloroacetamide herbicides. Proteiniclasticum sediminis BAD-10T is an anaerobic isolate capable of degrading this compound. Another significant strain is Cupidesulfovibrio sp. SRB-5, a sulfate-reducing bacterium isolated from anaerobic activated sludge, which can also degrade this compound. This bacterium employs a novel anaerobic pathway where sulfate (B86663) is reduced to sulfide, which then attacks the C-Cl bond of chloroacetamide herbicides.

In acclimated sludge used for chloroacetamide herbicide degradation, an increased abundance of microbial genera such as Sporomusa, Sporobacterium, Dechloromonas, Azotobacter, and Methanobacterium has been observed, showing a positive correlation with degradation capacity.

Factors Influencing Microbial Degradation (e.g., alginite, soil amendments)

Several environmental factors and soil amendments can significantly influence the microbial degradation of this compound. The presence of alginite, a type of oil shale rock, has been shown to dramatically accelerate the degradation of this compound in soil environments. Laboratory experiments demonstrated that alginite reduced this compound concentration by over 50% within five days under controlled conditions. This enhancement is attributed to the community of microorganisms (e.g., algae, bacteria) present within the alginite rock.

General soil properties, including pH, temperature, water content, and texture, also play a critical role in affecting the microbial degradation rates of pesticides. Warm and moist conditions are generally favorable for microbial activity and, consequently, for the breakdown of herbicides. Soil pH, in particular, can influence the stability of soil organic matter and its subsequent degradation by soil microorganisms. The addition of soil amendments, such as desulfurization gypsum, can lead to a reduction in salinity and facilitate the decomposition of external organic material, thereby increasing the diversity of microbial communities and enhancing enzyme activities in the soil. Practices like returning crop straw to the field are also recognized measures to improve soil organic carbon content and enhance the restoration of saline-alkali soils, which can indirectly impact microbial degradation processes.

Metabolic Transformation in Organisms (e.g., Animals, Plants)

This compound is subject to metabolic degradation within both animal and plant systems. The breakdown processes involve both reductive and oxidative biological mechanisms nih.govresearchgate.net. Microbial metabolism also plays a significant role in the transformation of this compound in ecosystems .

Key metabolic pathways identified for this compound, and generally for chloroacetamide herbicides, include N-dealkoxymethylation and O-dealkylation . For instance, specific bacterial strains, such as Rhodococcus sp. B2, have demonstrated the ability to perform N-dealkoxymethylation on this compound, leading to the formation of metabolites like 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide (CMEPA) . Another identified degradation product, a dehydrochlorinated derivative, results from reductive dechlorination processes nih.govresearchgate.net.

The degradation kinetics of this compound vary depending on the biological matrix. In plants, this compound exhibits a relatively short half-life, classifying it as non-persistent. Field studies in China reported half-lives in rice plants ranging from 0.81 to 1.46 days researchgate.net. In soil, this compound shows moderate persistence, with reported half-lives ranging from approximately 5.12 to 5.25 days in various field conditions researchgate.net. Other studies indicate soil half-lives around 6.074 days or between 1.9 and 3.1 days, depending on the specific location researchgate.netresearchgate.net. In water, the half-life is typically shorter, ranging from 0.56 to 0.62 days researchgate.net, or 1.0 to 1.5 days researchgate.net.

Table 1: this compound Half-Lives in Different Environmental Compartments

| Compartment | Half-life (days) | Location/Context | Source |

| Rice Plant | 0.81 - 1.46 | Fujian & Beijing, China | researchgate.net |

| Soil | 1.9 - 6.074 | Various field conditions in China | researchgate.netresearchgate.net |

| Water | 0.56 - 1.5 | Various field conditions in China | researchgate.netresearchgate.net |

Table 2: Identified this compound Metabolites and Transformation Pathways

| Metabolite/Derivative | Pathway/Mechanism | Detection Method (if specified) | Organisms Involved (if specified) | Source |

| Sulfenic acid ester derivatives | Oxidative mechanisms | GC-MS | Animals, Plants | nih.govresearchgate.net |

| Sulfinic acid ester derivatives | Oxidative mechanisms | GC-MS | Animals, Plants | nih.govresearchgate.net |

| Dehydrochlorinated derivative | Reductive dechlorination | GC-MS | - | nih.govresearchgate.net |

| 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide (CMEPA) | N-dealkoxymethylation | GC-MS | Rhodococcus sp. B2 (bacteria) |

Formation of Sulfenic and Sulfinic Acid Ester Derivatives

A significant aspect of this compound's metabolic transformation in living organisms is the formation of sulfenic and sulfinic acid ester derivatives. Research has demonstrated that these specific derivatives appear within the metabolic pathways of both animals and plants nih.govresearchgate.net. Their formation is primarily attributed to oxidative mechanisms occurring within these biological systems nih.govresearchgate.net. These transformations highlight the complex enzymatic processes involved in the detoxification and breakdown of this compound in biological matrices.

Ecotoxicological Impact of Propisochlor

Toxicity to Aquatic Organisms

Propisochlor poses a recognized risk to aquatic life, with studies classifying it as "Very toxic to aquatic life" and "Very toxic to aquatic life with long lasting effects". nih.govlgcstandards.com Case studies involving pesticide spills have demonstrated that this compound can severely impact fish and benthic macroinvertebrate communities, leading to significant degradation and temporary extirpation of species from affected areas.

This compound exhibits toxicity to aquatic photosynthetic organisms, including algae and phytoplankton. An acute 72-hour EC50 (Effective Concentration 50%) for the green alga Scenedesmus subspicatus has been reported at 0.012 mg a.i./L (active ingredient per liter). rayfull.com This indicates a high level of toxicity to this algal species at relatively low concentrations. The interaction between algae and pesticides can be complex, with some studies suggesting that algae may even decrease the aqueous persistence of certain pesticides. researchgate.net

Table 1: Acute Toxicity of this compound to Algae

| Organism | Endpoint | Concentration (mg a.i./L) | Duration | Citation |

| Scenedesmus subspicatus | Acute 72h EC50 | 0.012 | 72 hours | rayfull.com |

Fish species are susceptible to the toxic effects of this compound. The acute 96-hour LC50 (Lethal Concentration 50%) for Rainbow trout has been determined to be 1.3 mg a.i./L. rayfull.com This demonstrates a significant acute toxicity potential for fish. The presence of pesticides in aquatic systems, including this compound, can lead to the elimination of aquatic species, a reduction in biodiversity, and compromised ecosystem functioning. semanticscholar.org Pesticides can accumulate in fish tissue through direct uptake from water and via contaminated food sources. nih.gov

Table 2: Acute Toxicity of this compound to Fish

| Organism | Endpoint | Concentration (mg a.i./L) | Duration | Citation |

| Rainbow trout | Acute 96h LC50 | 1.3 | 96 hours | rayfull.com |

Aquatic invertebrates, such as Daphnia magna, are commonly used as model organisms for assessing the toxicity of pollutants like this compound. The acute 48-hour EC50 for Daphnia magna is reported as 14.0 mg a.i./L. rayfull.com Beyond direct mortality, pesticide spills have been observed to severely affect benthic macroinvertebrate communities. Studies on other chemicals indicate that high concentrations can inhibit reproduction and alter behavior in Daphnia magna. mdpi.com

Table 3: Acute Toxicity of this compound to Aquatic Invertebrates

| Organism | Endpoint | Concentration (mg a.i./L) | Duration | Citation |

| Daphnia magna | Acute 48h EC50 | 14.0 | 48 hours | rayfull.com |

This compound is a chiral molecule, meaning it exists as two non-superimposable mirror-image isomers, known as enantiomers (S- and R-). made-in-china.com While the R-isomer is recognized for exhibiting the strongest herbicidal activity, research indicates that enantioselectivity in toxicity can exist for both target and non-target organisms. made-in-china.comresearchgate.net For other chiral herbicides, the R-enantiomer has shown stronger herbicidal activity but lower aquatic toxicity compared to the S-enantiomer. researchgate.net This suggests that the S-enantiomer of this compound, despite having less herbicidal efficacy, could potentially pose a higher ecotoxicological risk to non-target aquatic organisms. The differential toxicity and degradation of enantiomers can have significant implications for environmental and ecological risk assessment of chiral pesticides. acs.org

Toxicity to Terrestrial Organisms

The impact of this compound extends to terrestrial environments, particularly affecting soil health and its microbial inhabitants.

Effects on Beneficial Species (e.g., bees, worms)

This compound exhibits varying levels of toxicity to beneficial species crucial for ecosystem health. Studies indicate that the herbicide is generally considered to be non-toxic to bees. The acute oral LD50 for bees is reported to be greater than 111 a.i. µ g/bee , while the contact acute 48-hour LD50 is greater than 100 a.i. µ g/bee rayfull.com. Another assessment also confirms that this compound is non-toxic to bees, with an oral and contact LD50 of 100 µ g/bee agropages.commade-in-china.commade-in-china.com.

For earthworms, this compound is largely considered "not dangerous" agropages.commade-in-china.commade-in-china.com. The acute 14-day LC50 for earthworms has been determined to be 248 a.i. mg/kg rayfull.comrayfull.com. Furthermore, this compound is reported to be not dangerous to soil micro-organisms, which are vital for soil health and nutrient cycling agropages.commade-in-china.commade-in-china.com.

Table 1: Acute Toxicity of this compound to Beneficial Species

| Species | Endpoint | Value | Citation |

| Bees | Acute Oral LD50 (48h) | >111 a.i. µ g/bee | rayfull.com |

| Bees | Acute Contact LD50 (48h) | >100 a.i. µ g/bee | rayfull.com |

| Bees | Oral and Contact LD50 | 100 µ g/bee | agropages.commade-in-china.commade-in-china.com |

| Earthworms | Acute 14-day LC50 | 248 a.i. mg/kg | rayfull.comrayfull.com |

| Soil Micro-organisms | Impact | Not dangerous | agropages.commade-in-china.commade-in-china.com |

Toxicity to Mammals (e.g., rats, oral and percutaneous)

This compound's toxicity to mammals has been evaluated through various acute oral and percutaneous studies, primarily in rats and rabbits.

Oral Toxicity in Rats: Acute oral toxicity studies in rats have yielded a range of LD50 values. One study reported an acute oral LD50 for rats at 2290 a.i. mg/kg rayfull.com. Further investigations indicated an acute oral LD50 of 3433 mg/kg for male rats and 2088 mg/kg for female rats agropages.com. Another study found a broader range for oral LD50 in male rats, from 1320 to 6690 mg/kg hpc-standards.com. A more specific acute oral toxicity study determined the LD50 for male rats to be 3745.4 ± 511.9 mg/kg zdrav.kg. Additionally, a value of 3430 mg/kg has been reported for the acute oral LD50 in rats jschanglong.com.

Symptoms observed in rats following a single oral administration of this compound at doses of 3000 mg/kg body weight or higher included reduced motor activity, decreased food and water intake, trismus, ataxia, tremors, and convulsions, suggesting a neurotoxic effect zdrav.kg. Furthermore, damage to the liver and kidneys, alongside metabolic disorders, are considered significant in the pathogenesis of this compound intoxication zdrav.kg.

Percutaneous Toxicity: For dermal exposure, the acute dermal LD50 for rabbits is reported to be greater than 2000 a.i. mg/kg rayfull.com. Similarly, the acute percutaneous LD50 for both male and female rats is greater than 2000 mg/kg agropages.com. Other studies confirm a dermal LD50 of >2000 mg/kg for rabbits (OECD Test Guideline 402) and 2000 mg/kg for rats hpc-standards.comjschanglong.comhpc-standards.com.

Regarding local irritation, this compound is generally considered non-irritating to the skin of rabbits rayfull.comagropages.comhpc-standards.comjschanglong.comhpc-standards.com. However, conflicting results exist for eye irritation, with some studies indicating it is mildly irritating to eyes in rabbits agropages.com, while others report it as irritating hpc-standards.com or causing no eye irritation hpc-standards.com. Skin sensitization tests in guinea pigs have shown this compound to be a sensitizer (B1316253) in a Buehler test rayfull.com, although another study indicated it did not cause sensitization in laboratory animals hpc-standards.com. It may also cause an allergic skin reaction rayfull.com.

Table 2: Acute Toxicity of this compound to Mammals

| Route of Exposure | Species | Endpoint | Value | Citation |

| Oral | Rat | Acute LD50 | 2290 a.i. mg/kg | rayfull.com |

| Oral | Rat | Acute LD50 (Male) | 3433 mg/kg | agropages.com |

| Oral | Rat | Acute LD50 (Female) | 2088 mg/kg | agropages.com |

| Oral | Rat | Acute LD50 (Male) | 1320 - 6690 mg/kg | hpc-standards.com |

| Oral | Rat | Acute LD50 (Male) | 3745.4 ± 511.9 mg/kg | zdrav.kg |

| Oral | Rat | Acute LD50 | 3430 mg/kg | jschanglong.com |

| Dermal | Rabbit | Acute LD50 | >2000 a.i. mg/kg | rayfull.com |

| Dermal | Rat | Acute LD50 | >2000 mg/kg | agropages.com |

| Dermal | Rabbit | Acute LD50 | >2000 mg/kg (OECD TG 402) | hpc-standards.com |

| Dermal | Rat | Acute LD50 | 2000 mg/kg | hpc-standards.com |

| Skin | Rabbit | Irritation | Non-irritating | rayfull.comagropages.comhpc-standards.comjschanglong.comhpc-standards.com |

| Eye | Rabbit | Irritation | Mildly irritating / Irritating / No irritation | agropages.comhpc-standards.comhpc-standards.com |

| Skin | Guinea Pig | Sensitization | Sensitizer (Buehler test) / Did not cause sensitization | rayfull.comhpc-standards.com |

Impact on Birds

Table 3: Acute Toxicity of this compound to Birds

| Species | Endpoint | Value | Citation |

| Japanese Quail | Acute Oral LD50 | >1562 a.i. mg/kg | rayfull.com |

| Mallard Duck | Acute Oral LD50 | 2000 mg/kg | agropages.commade-in-china.commade-in-china.com |

| Japanese Quail | Acute Oral LD50 | 688 mg/kg | agropages.commade-in-china.commade-in-china.com |

| Quail and Ducks | LC50 (8 days) | 5000 mg/kg | agropages.commade-in-china.commade-in-china.com |

Sublethal and Chronic Ecotoxicological Effects

Beyond acute toxicity, this compound can induce sublethal and chronic effects on non-target organisms, impacting crucial physiological systems.

Intestinal Barrier Impairment and Microbiota Dysbiosis

Recent research highlights that this compound exposure can significantly impair intestinal health in mice nih.govx-mol.comresearchgate.net. This impairment manifests as disrupted gut morphology, reduced expression of tight junction proteins, and a decrease in the thickness of the mucus layer nih.govx-mol.comresearchgate.net. These changes contribute to increased intestinal permeability and activate pyroptosis signaling pathways, leading to inflammation and cell death within the intestinal epithelium nih.govx-mol.comresearchgate.net.

Furthermore, this compound exposure leads to substantial alterations in gut microbial diversity and composition nih.govx-mol.comresearchgate.net. Notably, studies have observed an increase in the abundance of Bacteroidetes and a decrease in Firmicutes within the gut microbiota nih.govx-mol.comresearchgate.net. Specific genera such as Parabacteroides, Parasutterella, and Bacteroides have shown a strong negative correlation with intestinal health, suggesting a critical role of the gut microbiota in this compound-induced pyroptosis nih.govx-mol.comresearchgate.net.

Cellular and Molecular Responses in Non-target Organisms

This compound exposure can induce various cellular and molecular responses in non-target organisms, leading to significant physiological changes . One prominent effect is liver toxicity observed in animal models nih.govx-mol.comresearchgate.net. In a two-year study on Wistar Han male rats, a dose of 200 mg/kg of technical-grade this compound resulted in hepatocellular necrosis with associated focal hemorrhages at the terminal stage, confirming its hepatotoxic potential researchgate.netmedved.kiev.ua. This dose also tended to decrease the activity of liver enzymes, Alanine (B10760859) transaminase (ALT) and Aspartate transaminase (AST), at 52 weeks of exposure researchgate.netmedved.kiev.ua.

Beyond hepatic effects, the thyroid gland in rats exposed to 200 mg/kg of this compound showed an increase in cases of nodular follicular-cell hyperplasia researchgate.netmedved.kiev.ua. At a molecular level, the activation of pyroptosis signaling pathways in the intestinal epithelium has been identified as a key response to this compound exposure, contributing to inflammation and cell death nih.govx-mol.comresearchgate.net.

It is also important to note that enantioselective toxicity exists for herbicides, including this compound, affecting both target and non-target organisms researchgate.net. This compound exists as R-(+) and S-(-) isomers, and different enantiomers of pesticides can exhibit variations in their absorption, distribution, metabolism, and excretion within animals, potentially leading to differential toxicological outcomes researchgate.net.

Table 4: Key Sublethal and Chronic Ecotoxicological Effects of this compound

| Effect Category | Specific Impact | Organism/System | Citation |

| Intestinal Barrier Impairment | Disrupted gut morphology, reduced tight junction proteins, decreased mucus layer thickness | Mice (Intestine) | nih.govx-mol.comresearchgate.net |

| Activation of pyroptosis signaling pathways, inflammation, cell death | Intestinal epithelium | nih.govx-mol.comresearchgate.net | |

| Microbiota Dysbiosis | Significant alterations in gut microbial diversity and composition | Gut microbiota | nih.govx-mol.comresearchgate.net |

| Increase in Bacteroidetes, decrease in Firmicutes | Gut microbiota | nih.govx-mol.comresearchgate.net | |

| Negative correlation of Parabacteroides, Parasutterella, Bacteroides with intestinal health | Gut microbiota | nih.govx-mol.comresearchgate.net | |

| Cellular/Molecular Responses | Liver toxicity, hepatocellular necrosis, focal hemorrhages | Animal models, Rats (Liver) | nih.govx-mol.comresearchgate.netresearchgate.netmedved.kiev.ua |

| Decreased activity of ALT and AST enzymes | Rats (Liver) | researchgate.netmedved.kiev.ua | |

| Increase in nodular follicular-cell hyperplasia | Rats (Thyroid gland) | researchgate.netmedved.kiev.ua | |

| Enantioselective toxicity (R-(+) and S-(-) isomers may have differential effects) | Non-target organisms | researchgate.net |

Toxicological Research and Human Health Implications of Propisochlor

Acute Toxicity Studies

Acute toxicity studies evaluate the adverse effects of a single or short-term exposure to Propisochlor. These investigations typically involve high doses to determine lethal dose values and observe immediate clinical signs of intoxication.

This compound exhibits varying levels of acute toxicity depending on the route of exposure and animal model. In oral acute toxicity studies, the Lethal Dose 50 (LD50) for rats has been reported with some variability. One study indicated an LD50 of 2290 mg/kg (active ingredient) for rats rayfull.com, while another reported 3430 mg/kg jschanglong.com. A more specific study on male rats determined the acute oral LD50 to be 3745.4 ± 511.9 mg/kg, with a range of 1320 to 6690 mg/kg also noted in male rats zdrav.kghpc-standards.com.

For percutaneous (dermal) exposure, the acute dermal LD50 for rabbits is reported to be greater than 2000 mg/kg (active ingredient) rayfull.comhpc-standards.com. In rats, the acute dermal LD50 is also cited as greater than 2000 mg/kg jschanglong.com. This compound is classified as hazard class 4 for acute toxicity when applied to the skin scilit.com. Regarding skin irritation, it has been found to be non-irritating to the skin of rabbits rayfull.comhpc-standards.com. However, some findings suggest a mild irritating effect on the skin of rats (class 3B) scilit.com. Furthermore, this compound has been identified as a skin sensitizer (B1316253) in guinea pigs according to the Buehler test rayfull.com, although other assessments indicate it is not expected to cause skin sensitization chemservice.com and is assigned to class 4 for sensitizing effect scilit.com.

Acute inhalation toxicity studies provide data on the effects of inhaling this compound. The acute inhalation Lethal Concentration 50 (LC50) for rats (4-hour exposure) is reported to be greater than 5.0 mg/L (active ingredient) rayfull.comlgcstandards.com. Another study specifies an LC50 of 26.8 mg/L for rats over a 4-hour period hpc-standards.com. Based on inhalation toxicity, this compound is classified as hazard class 3 scilit.com. It is generally considered harmful if inhaled hpc-standards.comscilit.comchemservice.comaccustandard.com.

In acute oral experiments on rats, administration of this compound at doses of 3000 mg/kg body weight or higher resulted in several observable clinical signs of intoxication. These included reduced motor activity, decreased food and water intake, trismus (lockjaw), ataxia (lack of voluntary coordination of muscle movements), tremors, and convulsions zdrav.kg. These observed symptoms are characteristic of substances that exert a neurotoxic effect zdrav.kg. Reduced motor activity and other clinical signs were also noted as the basis for an acute No-Observed-Adverse-Effect Level (NOAEL) of 150 mg/kg body weight in another acute study chemreg.net. Beyond neurotoxic effects, acute intoxication can also involve damage to the liver and kidneys, alongside metabolic disorders zdrav.kg.

The following table summarizes the acute toxicity parameters determined for this compound in various animal models:

| Route of Exposure | Animal Model | Parameter | Value (a.i.) | Reference |

| Oral | Rat | LD50 | 2290 mg/kg | rayfull.com |

| Oral | Rat | LD50 | 3430 mg/kg | jschanglong.com |

| Oral | Male Rat | LD50 | 3745.4 ± 511.9 mg/kg | zdrav.kg |

| Oral | Male Rat | LD50 | 1320 - 6690 mg/kg | hpc-standards.com |

| Dermal | Rabbit | LD50 | >2000 mg/kg | rayfull.comhpc-standards.com |

| Dermal | Rat | LD50 | >2000 mg/kg | jschanglong.com |

| Inhalation | Rat (4h) | LC50 | >5.0 mg/L | rayfull.comlgcstandards.com |

| Inhalation | Rat (4h) | LC50 | 26.8 mg/L | hpc-standards.com |

Additional acute toxicity findings include:

Skin Irritation: Non-irritating to skin in rabbits rayfull.comhpc-standards.com. Mild irritating effect on the skin of rats (class 3B) scilit.com.

Eye Irritation: Non-irritating to eyes in rabbits rayfull.com. However, it has also been reported to be irritating to eyes in rabbits hpc-standards.com and causes serious eye irritation hpc-standards.comchemservice.comaccustandard.com. It has a mild irritating effect on the mucous membranes of the eyes of rabbits (class 3A) scilit.com.

Skin Sensitization: Identified as a sensitizer in guinea pigs via the Buehler test rayfull.com. Conversely, it is not expected to cause skin sensitization chemservice.com and is assigned to class 4 for sensitizing effect scilit.com.

Chronic and Subchronic Toxicity Studies

Chronic and subchronic toxicity studies investigate the effects of repeated, long-term exposure to a substance, which is crucial for assessing potential cumulative or delayed adverse health outcomes.

Long-term oral exposure studies in animal models, particularly rats, have been conducted to evaluate the chronic toxicological profile of this compound. A two-year experiment on Wistar Han male rats involved the intragastric administration of 95% technical-grade this compound at doses of 20 and 200 mg/kg of body weight medved.kiev.uaresearchgate.net.

Key findings from these long-term studies include:

Weight Loss: A toxic effect observed at the 200 mg/kg dose was weight loss in rats, which became apparent starting from the 29th week of testing medved.kiev.uaresearchgate.net.

Biochemical Changes: Analysis of clinical biochemistry at the 52-week mark revealed a tendency for decreased activity of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) at the 200 mg/kg dose medved.kiev.uaresearchgate.net.

Histopathological Findings: At the terminal stage of the study, histological examination of rats exposed to 200 mg/kg showed hepatocellular necrosis with associated focal hemorrhages, confirming hepatotoxicity medved.kiev.uaresearchgate.net. Additionally, an increase in cases of nodular follicular-cell hyperplasia was detected in the thyroid gland medved.kiev.uaresearchgate.net.

Carcinogenicity: Despite the observed toxic effects, this compound did not affect the survival or life expectancy of the rats in this two-year experiment medved.kiev.uaresearchgate.net. It also did not increase the number of animals developing tumors, nor did it affect the multiplicity of new growths or alter the ratio of benign and malignant tumors medved.kiev.uaresearchgate.net. The study concluded that 95% technical-grade this compound did not exhibit carcinogenic effects in male rats over the two-year period researchgate.net.

Based on these studies, the No-Observed-Effect Level (NOEL) for rats after two years of exposure was identified as 20 mg/kg/day rayfull.com. Similarly, the No-Observed-Adverse-Effect Level (NOAEL) based on general toxicological criteria was determined to be 20 mg/kg rayfull.comresearchgate.net. Chronic oral toxicology studies have also been instrumental in establishing the lowest effective dose (LOAEL) and justifying the acceptable daily intake (ADI) for humans rjpbr.com.

Endocrine Disrupting Potential

This compound is identified as a potential endocrine disrupting compound (EDC). nih.goveuropa.euimsc.res.in Endocrine disruptors are exogenous chemicals or mixtures of chemicals that can interfere with any aspect of hormone action, altering the normal functioning of the endocrine system in both wildlife and humans. nih.govnih.govwikipedia.orgbeyondpesticides.org These disruptions can lead to various adverse health outcomes, including alterations in sperm quality and fertility, abnormalities in sex organs, early puberty, and impacts on nervous system or immune function. wikipedia.org EDCs can mimic or block the action of natural hormones or affect their synthesis, transport, metabolism, and excretion. beyondpesticides.org this compound is listed in databases such as PubChem and the NORMAN Suspect List Exchange as a potential endocrine disrupting compound. nih.gov While specific detailed mechanisms of this compound's endocrine disruption are not extensively elaborated in the provided snippets, its classification as a potential EDC highlights the need for continued vigilance and research into its long-term effects on hormonal systems. nih.govimsc.res.in

Risk Assessment Methodologies for Human Exposure

Risk assessment methodologies for human exposure to this compound aim to quantify and manage potential health risks from various exposure pathways. These assessments are crucial for establishing safe usage guidelines and regulatory limits.

Occupational Risk Assessment for Agricultural Workers

Occupational risk assessment for agricultural workers exposed to pesticides like this compound involves evaluating potential exposure levels against established safety thresholds. fao.org Handlers, including mixers, loaders, and applicators, as well as field workers who come into contact with treated areas, are identified as populations at risk. epa.gov The assessment typically utilizes exposure models to estimate worker exposure to the pesticide, which is then compared with the Acceptable Operator Exposure Level (AOEL). fao.org The European Food Safety Authority (EFSA) Calculator is one such model used for worker exposure assessment in the European Union. fao.org

Risk is considered acceptable when the predicted exposure level is lower than the AOEL. fao.org Studies on occupational exposure to herbicides, including chloroacetanilides, assess various routes such as inhalation and dermal exposure, as well as complex and combined risks for different roles like applicators and tractor operators. uran.ua For this compound, the Acceptable Operator Exposure Level (AOEL) has been established at 0.025 mg/kg body weight per day. herts.ac.uk

Table 1: Key Reference Values for this compound

| Parameter | Value (mg/kg bw/day) | Source |

| Acceptable Daily Intake (ADI) | 0.025 | nih.govherts.ac.uk |

| Acute Reference Dose (ARfD) | 0.05 | herts.ac.uk |

| Acceptable Operator Exposure Level (AOEL) | 0.025 | herts.ac.uk |

Assessment of Dietary and Drinking Water Exposure Risks

Assessing dietary and drinking water exposure risks involves estimating the potential intake of this compound residues through food consumption and drinking water. fao.org This process combines available residue data with dietary consumption information to determine potential consumer exposure. fao.org Long-term dietary intake assessments compare estimated intake with the Acceptable Daily Intake (ADI), while short-term assessments use the Acute Reference Dose (ARfD). fao.orgresearchgate.net

Establishing Acceptable Daily Intake (ADI)

The Acceptable Daily Intake (ADI) is a critical toxicological reference value representing the amount of a chemical that can be ingested daily over an entire lifetime without any appreciable risk to health. apvma.gov.auapvma.gov.au For this compound, the ADI has been set at 0.025 mg/kg body weight per day. nih.govherts.ac.uk

The ADI is typically derived from chronic oral toxicology studies conducted in laboratory animals, such as rats. apvma.gov.auvietnamjournal.ru In these studies, a No-Observed-Adverse-Effect Level (NOAEL) is determined, which is the highest dose at which no adverse effects are observed. apvma.gov.auvietnamjournal.ru The ADI is then calculated by dividing this NOAEL by an uncertainty (safety) factor. apvma.gov.auapvma.gov.au This uncertainty factor accounts for variations between animal data and humans, variability among humans, and the completeness of the toxicological database. apvma.gov.auapvma.gov.au The establishment of an ADI is primarily directed towards human exposure through the oral route. apvma.gov.au

Compound Names and PubChem CIDs

Analytical Methodologies for Propisochlor Detection and Quantification

Chromatographic Techniques

Chromatographic techniques are foundational for the precise separation, identification, and quantification of Propisochlor due to their high resolving power and compatibility with various detection systems.

Gas chromatography (GC) and its hyphenated technique, gas chromatography-mass spectrometry (GC-MS), are frequently utilized for the analysis of this compound, particularly in multiresidue pesticide analysis. GC-MS offers a reliable approach for both the confirmation and quantification of this compound residues. wikipedia.orguni.lu

Sample preparation for GC-MS analysis often involves the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method, which is favored for its simplicity, cost-effectiveness, and high throughput in various agricultural matrices, including apples, corn, and soil. wikipedia.orguni.lumassbank.eu Detection is typically performed using electron-impact ionization (70 eV) in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes, which enhance sensitivity and selectivity. wikipedia.orgwikipedia.orgca.gov Narrow-bore diphenyldimethylsiloxane columns or Zebron ZB-5MSPLUS GC-MS columns are commonly employed for chromatographic separation. wikipedia.orgmassbank.eu

GC-MS/MS systems have demonstrated the capability to achieve very low instrument detection limits (IDLs) for pesticides, including this compound, ranging from 0.006 to 0.65 µg/kg in complex matrices like baby food. wikipedia.org Recovery rates for this compound in corn and soil using GC with electron capture detection (GC-ECD) have been reported to range from 73.8% to 115.5% with relative standard deviations (RSDs) less than 11.1%, demonstrating the method's reliability. uni.lu

Table 1: Performance Parameters of GC/GC-MS Methods for this compound

| Method | Matrix | Sample Preparation | LOD/LOQ (mg/kg or µg/kg) | Recoveries (%) | RSD (%) | Citation |

| GC-ECD | Corn, Soil | Methanol/water or Acetone (B3395972) extraction, SPE (PSA) | LOD: 0.01 mg/kg | 73.8-115.5 | <11.1 | uni.lu |

| GC-MS/MS | Baby Food | QuEChERS | IDL: 0.006-0.65 µg/kg | - | <15% (for peak area %RSD) | wikipedia.org |

| GC-MS/MS | Wheat | QuEChERS (PSA cleanup) | LOQ: 0.005 mg/kg | 71-110 | <18% | ca.gov |

High-Performance Liquid Chromatography (HPLC) is extensively used for the quantification of this compound, valued for its sensitivity and specificity, particularly for compounds that are not amenable to GC due to their volatility or thermal stability. nih.gov Ultra-Performance Liquid Chromatography (UPLC), an advanced form of HPLC, offers enhanced resolution and faster analysis times due to its use of smaller particle size columns. wikipedia.org

UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) is a robust and reliable analytical technique for the confirmation and quantification of this compound in various matrices, including water, soil, and rice (stalks, rice, and hull). wikipedia.orgfishersci.ca Sample preparation often involves extraction with acetonitrile (B52724), followed by cleanup using primary secondary amine (PSA). wikipedia.orgfishersci.ca

For HPLC, mobile phases typically consist of a mixture of acetonitrile and water, with phosphoric acid often added to optimize separation. For mass spectrometry compatibility, phosphoric acid is replaced with formic acid. wikipedia.org C18 columns are commonly employed as the stationary phase. wikipedia.orgctdbase.org

UPLC-MS/MS methods have demonstrated low limits of detection (LODs) for this compound, ranging from 0.03 to 0.12 mg/kg, and limits of quantification (LOQs) from 0.1 to 0.4 mg/kg across different matrices. wikipedia.orgfishersci.ca Mean recoveries for this compound using UPLC-MS/MS at various fortification levels typically fall within the range of 73.7% to 94.9%, with intra-day relative standard deviations (RSDs) between 1.1% and 13.9%, and inter-day RSDs between 3.3% and 12.7%. wikipedia.orgfishersci.ca

Table 2: Performance Parameters of HPLC/UPLC Methods for this compound

| Method | Matrix | Sample Preparation | LOD/LOQ (mg/kg) | Recoveries (%) | RSD (%) | Citation |

| UPLC-MS/MS | Water, Soil, Rice (stalks, rice, hull) | Acetonitrile extraction, PSA cleanup | LOD: 0.03-0.12 mg/kg; LOQ: 0.1-0.4 mg/kg | 73.7-94.9 | Intra-day: 1.1-13.9; Inter-day: 3.3-12.7 | wikipedia.orgfishersci.ca |

| HPLC (Confirmation of FPIA) | Pond Water | Ethyl acetate (B1210297) extraction | - | 80.0-86.6 | - | wikipedia.orgctdbase.orgebi.ac.uk |

| HPLC (Enantiomer Separation) | - | - | - | - | - | nih.govmade-in-china.com |

HPLC coupled with mass spectrometry (HPLC-MS/MS) is recognized as the preferred technique for confirmatory analysis of pesticides and is particularly valuable for the identification and quantification of their metabolites due to its exceptional sensitivity and selectivity. cenmed.com This technique allows for the detection of numerous compounds in a single analytical run. cenmed.com

While the provided information does not detail specific this compound metabolites identified via HPLC-UV or HPLC-MS/MS, the general capability of these methods for pesticide metabolite analysis is well-established. HPLC-UV has been employed for the analysis of this compound. ctdbase.orgnih.gov Furthermore, enantiomer separation of this compound, which is a chiral molecule with S- and R-enantiomers, has been successfully achieved using HPLC methods with chiral columns, such as Chiralpak AD-H. nih.govmade-in-china.comnih.gov This is important as the R-isomer of this compound exhibits stronger herbicidal activity. nih.gov

Immunoassays

Immunoassays offer rapid, cost-effective, and high-throughput screening methods for the detection of this compound, serving as valuable tools for preliminary analysis before more definitive chromatographic confirmation. ctdbase.orgebi.ac.uk

Fluorescence Polarization Immunoassay (FPIA) has been specifically developed as a rapid homogeneous immunoassay for the determination of this compound in water, particularly pond water samples. wikipedia.orgctdbase.orgebi.ac.uk A significant advantage of FPIA is its speed, with assays capable of being completed within approximately 14 minutes. wikipedia.orgctdbase.orgebi.ac.uk

Key performance characteristics of the developed FPIA for this compound include a 50% inhibition concentration (IC50) of 125.1 ng/mL and a limit of detection (LOD) of 8.4 ng/mL. wikipedia.orgctdbase.orgebi.ac.uk Recovery rates for this compound in pond water using this method ranged from 80.0% to 86.6%. wikipedia.orgctdbase.orgebi.ac.uk The FPIA results showed a strong correlation with those obtained via high-performance liquid chromatography (HPLC) confirmation, with a correlation coefficient (R²) of 0.9748, indicating its reliability as a screening tool. wikipedia.orgctdbase.orgebi.ac.uk The method demonstrates satisfactory rapidity, high sensitivity, and excellent specificity for on-site screening of this compound in pond water. wikipedia.orgctdbase.orgebi.ac.uk

Table 3: Performance Parameters of FPIA for this compound

| Method | Matrix | Assay Time (min) | IC50 (ng/mL) | LOD (ng/mL) | Recoveries (%) | Correlation with HPLC (R²) | Citation |

| FPIA | Pond Water | 14 | 125.1 | 8.4 | 80.0-86.6 | 0.9748 | wikipedia.orgctdbase.orgebi.ac.uk |

Homologous immunoassays, which include FPIA and Enzyme-Linked Immunosorbent Assay (ELISA), are designed to detect this compound based on antigen-antibody interactions. ctdbase.orgebi.ac.uk A critical aspect of these assays is their specificity, ensuring that the detection is primarily for the target analyte, this compound, with minimal cross-reactivity to structurally similar compounds.

Specificity studies for a developed FPIA against this compound have shown high specificity, with low cross-reactivity (CR) to other chloroacetamide herbicides. For instance, CR values for acetochlor (B104951) were 11.6%, pretilachlor (B132322) 2.5%, and alachlor (B1666766), metolachlor (B1676510), and butachlor (B1668075) were all less than 1%. ctdbase.orgebi.ac.uk Molecular modeling studies have indicated that the alkoxyalkyl group within the chloroacetamide herbicides plays a significant role in the binding mechanism with the antibody, contributing to this observed specificity. ctdbase.orgebi.ac.uk

Another immunoassay approach utilizing dual-functionalized gold nanoparticles (AuNP) also demonstrated the ability to detect this compound. This method exhibited cross-reactivity with acetochlor (100.0%) and metolachlor (89.3%), alongside this compound (54.8%), suggesting its potential for the simultaneous detection of these three chloroacetamide herbicides.

Table 4: Cross-Reactivity of Homologous Immunoassays for this compound

| Immunoassay Type | Target Analyte | Cross-Reacting Analogue | Cross-Reactivity (%) | Citation |

| FPIA | This compound | Acetochlor | 11.6 | ctdbase.orgebi.ac.uk |

| FPIA | This compound | Pretilachlor | 2.5 | ctdbase.orgebi.ac.uk |

| FPIA | This compound | Alachlor | 0.6 | ctdbase.orgebi.ac.uk |

| FPIA | This compound | Metolachlor | 0.4 | ctdbase.orgebi.ac.uk |

| FPIA | This compound | Butachlor | <0.01 | ctdbase.orgebi.ac.uk |

| AuNP-based Fluorescent Immunoassay | This compound | Acetochlor | 100.0 | |

| AuNP-based Fluorescent Immunoassay | This compound | Metolachlor | 89.3 |

Sample Preparation Techniques

Sample preparation is a critical step in the analysis of environmental and agricultural samples, as it addresses matrix complexity, low analyte concentrations, and the presence of interferences. researchgate.netpjoes.com

Various extraction methods have been developed for isolating this compound from complex matrices like water, soil, and plant tissues. A widely adopted approach is the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method. This technique typically involves extraction with acetonitrile, followed by a salting-out step. researchgate.netslq.qld.gov.au For instance, this compound has been effectively extracted from water, soil, and rice matrices (including stalks, rice, and hull) using acetonitrile. researchgate.netslq.qld.gov.au

Other extraction solvents and techniques have also been reported. For soil samples, extraction with methanol/water has been utilized, while acetone is employed for corn matrices. Liquid-liquid extraction (LLE) is another conventional method, though it can be associated with high solvent consumption and the use of hazardous solvents. pjoes.comoup.com Matrix solid-phase dispersion (MSPD) has also been explored as an alternative for pesticide residue determination in soil, offering advantages in terms of reduced analysis time and cost due to its integrated purification step. pjoes.com

Following extraction, clean-up procedures are essential to remove co-extracted matrix components that could interfere with the subsequent analytical detection. Solid Phase Extraction (SPE) is a prominent clean-up technique. researchgate.netdiva-portal.org

Dispersive solid-phase extraction (d-SPE) is commonly integrated into QuEChERS procedures. For this compound analysis, d-SPE often utilizes primary secondary amine (PSA) as a sorbent. researchgate.netslq.qld.gov.au Other sorbents like Florisil and C18 have also been employed in d-SPE for clean-up. researchgate.net In some cases, a combination of MgSO4 and PSA is used in the dispersive solid-phase clean-up step. researchgate.net SPE can also involve the use of activated Florisil® and silica (B1680970) as stationary phases, with elution solvents such as dichloromethane (B109758) (DCM). diva-portal.org Automated micro-SPE (µSPE) clean-up approaches are also being developed to improve efficiency and consistency by reducing manual steps and enhancing co-extractive removal. thermofisher.com

Method Validation Parameters

Method validation is crucial to ensure the reliability and accuracy of analytical results. Key parameters include the limits of detection and quantification, and the recovery rates and relative standard deviations. d-nb.infoddtjournal.net

The Limit of Detection (LOD) represents the lowest concentration of an analyte that can be reliably detected, while the Limit of Quantification (LOQ) is the lowest concentration that can be accurately and precisely quantified. d-nb.infoddtjournal.net For this compound, LOD and LOQ values vary depending on the matrix and the analytical method employed.

For methods utilizing UPLC-MS/MS, the LODs for this compound have been reported to range from 0.03 µg/kg to 0.12 µg/kg, with LOQs ranging from 0.1 µg/kg to 0.4 µg/kg across different matrices such as water, soil, and rice. researchgate.netslq.qld.gov.au Another study reported a LOD of 0.2 µg/kg and an LOQ of 1 µg/kg for this compound in soil, water, and rice plant samples. researchgate.net For water samples analyzed by fluorescence polarization immunoassay (FPIA), a LOD of 8.4 ng/mL was achieved. tandfonline.comresearchgate.net

The determination of LOD and LOQ can be based on several methods, including the signal-to-noise ratio, the slope of the calibration curve, or the standard deviation of the response (e.g., from blank samples or calibration curve residuals). d-nb.infoddtjournal.netsepscience.com

Table 1: Reported LOD and LOQ Values for this compound in Various Matrices

| Matrix | Analytical Method | LOD Range (µg/kg or ng/mL) | LOQ Range (µg/kg or ng/mL) | Citation |

| Water, Soil, Rice | UPLC-MS/MS | 0.03 - 0.12 µg/kg | 0.1 - 0.4 µg/kg | researchgate.netslq.qld.gov.au |

| Soil, Water, Rice Plant | Not specified (Chromatographic) | 0.2 µg/kg | 1 µg/kg | researchgate.net |

| Pond Water | FPIA | 8.4 ng/mL | 125.1 ng/mL (IC50) | tandfonline.comresearchgate.net |

Recovery rates assess the efficiency of the extraction and clean-up processes, indicating how much of the analyte is recovered from the sample. Relative Standard Deviation (RSD) measures the precision of the method, reflecting the variability of replicate measurements. d-nb.info

Table 2: Reported Recovery Rates and Relative Standard Deviations for this compound Analysis

| Matrix | Spiking Levels (mg/kg or ng/mL) | Mean Recovery (%) | Intra-day RSD (%) | Inter-day RSD (%) | Citation |

| Water, Soil, Rice | 0.005, 0.01, 0.05 mg/kg | 73.7 - 94.9 | 1.1 - 13.9 | 3.3 - 12.7 | researchgate.netslq.qld.gov.au |

| Soil, Water, Rice Plant | Three different levels | 81 - 109 | 1.3 - 13.1 | - | researchgate.net |

| Pond Water | 50, 100, 150 ng/mL | 80.0 - 86.6 | 13.8 - 17.2 (CVs) | - | tandfonline.comresearchgate.net |

Management and Remediation Strategies for Propisochlor Contamination

Environmental Remediation Technologies

Bioremediation Approaches

Phytoremediation Potential

Phytoremediation, an environmentally friendly and cost-effective technology, utilizes plants to remove or degrade pollutants from the environment uhasselt.bejuniperpublishers.commdpi.com. This process encompasses several mechanisms, including phytotransformation, phytodegradation, phytovolatilization, and rhizoremediation, where pesticide degradation occurs either within the plant body or in the rhizosphere uhasselt.bemdpi.com.

Propisochlor exhibits moderate persistence in soil, with half-lives typically ranging from 19 to 21 days, while in plants, its half-life is much shorter, between 1.37 and 2.33 days . This relatively rapid degradation within plants suggests their potential in phytoremediation efforts. Plant species such as Zea mays, Cucurbita pepo, and Ricinus communis are frequently considered for pesticide phytoremediation due to their agricultural significance, high number of cultivars, and notable accumulation potential for various organic contaminants uhasselt.bemdpi.com. Vetiver grass (Vetiveria zizanioides L.) has also demonstrated contaminant-absorbing abilities and high tolerance to adverse environmental conditions, making it a suitable candidate for such applications juniperpublishers.com.

Table 1: Phytoremediation Potential of Selected Plants for Pesticides

| Plant Species | Contaminant Type (General) | Key Characteristics for Remediation | Reference |

| Zea mays | Organic contaminants (Pesticides) | High growth rates, easy cultivability, good accumulation potential | uhasselt.bemdpi.com |

| Cucurbita pepo | Organic contaminants (Pesticides) | High growth rates, easy cultivability, good accumulation potential | uhasselt.bemdpi.com |

| Ricinus communis | Organic contaminants (Pesticides) | High accumulation potential for a wide range of organic contaminants | uhasselt.bemdpi.com |

| Vetiveria zizanioides L. | Pesticides | Durability in unfavorable environments, high tolerance to adverse conditions, contaminant-absorbing ability | juniperpublishers.com |

Enhanced Bioremediation Techniques (e.g., with organic amendments, carbon sources)

Bioremediation, particularly enhanced bioremediation, leverages microbial activity to degrade this compound in contaminated environments. This compound is known to be metabolized through N-dealkoxymethylation and O-dealkylation pathways by bacterial enzymes .

Research has identified specific microbial strains capable of degrading this compound. For instance, Rhodococcus sp. B2 utilizes a P450 family oxygenase (encoded by the EthABCD gene cluster) to catalyze the N-dealkoxymethylation of this compound, producing N-hydroxyethyl derivatives . Optimal degradation conditions for Rhodococcus sp. B2 include a pH of 6.98 and a temperature of 30.1°C, achieving a maximum degradation efficiency of 86.1% at a substrate concentration of 50 mg/L . This enzymatic system also demonstrates activity against other chloroacetamide herbicides like alachlor (B1666766), acetochlor (B104951), and butachlor (B1668075) .

Another notable bacterial strain, Paracoccus sp. FLY-8, isolated from rice field soil, can degrade and utilize six chloroacetamide herbicides, including this compound, as carbon sources for growth researchgate.net. The degradation rates observed for Paracoccus sp. FLY-8 follow the order: alachlor > acetochlor > this compound > butachlor > pretilachlor (B132322) > metolachlor (B1676510) researchgate.net. Studies suggest that the molecular structure of chloroacetamide herbicides influences their microbial degradation rate, with substitutions of the alkoxymethyl side chain with an alkoxyethyl side chain significantly reducing degradation efficiencies researchgate.net. The length of the amide nitrogen's alkoxymethyl group also affects biodegradability, with longer alkyl chains correlating with slower degradation researchgate.net.

The effectiveness of bioremediation can be enhanced by introducing organic amendments and additional carbon sources, which can promote the complete mineralization of herbicides researchgate.net. Paracoccus sp. has been highlighted as a particularly advantageous and sustainable remediation technology due to its broad substrate specificity, capable of degrading 100 mg/L of various chloroacetanilide herbicides within five days researchgate.net.

Table 2: Microbial Degradation of this compound and Related Herbicides

| Microbial Strain | Target Herbicides | Degradation Mechanism/Notes | Optimal Conditions (if available) | Degradation Rate/Efficiency | Reference |

| Rhodococcus sp. B2 | This compound, Alachlor, Acetochlor, Butachlor | N-dealkoxymethylation via P450 oxygenase | pH 6.98, 30.1°C | 86.1% degradation at 50 mg/L (this compound) | |

| Paracoccus sp. FLY-8 | This compound, Alachlor, Acetochlor, Butachlor, Pretilachlor, Metolachlor | Utilizes as carbon source; dechlorination and N-dealkylation are main processes | Not specified | Alachlor > Acetochlor > this compound > Butachlor > Pretilachlor > Metolachlor | researchgate.netnih.gov |

| Paracoccus sp. | Various chloroacetanilide herbicides | Complete mineralization with additional carbon sources | Not specified | 100 mg/L within 5 days | researchgate.net |

Physicochemical Treatment Technologies